
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% (2-DMS-PA) is a synthetic organic compound that is widely used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in organic solvents. 2-DMS-PA is a useful reagent for organic synthesis due to its stability and reactivity. It is commonly used in organic synthesis as a starting material for a variety of products.
Mécanisme D'action
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is a synthetic organic compound that is used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents. The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is based on its reactivity with other organic compounds. It is an electrophile, meaning it is attracted to electron-rich centers in other molecules. This allows it to form covalent bonds with other molecules, which is the basis of its reactivity.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is a synthetic organic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is a useful reagent for organic synthesis due to its stability and reactivity. It is easy to handle and is readily soluble in organic solvents. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, 2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is a strong electrophile and can react with other molecules in the presence of moisture or oxygen. This can lead to unwanted side reactions and can limit its use in some applications.
Orientations Futures
There are many potential future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95%. It could be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, it could be used as a reagent for the synthesis of carboxylic acids, amines, and other compounds. Finally, it could be used in the development of new synthetic methods and reactions.
Méthodes De Synthèse
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized from 2-chloro-N,N-dimethylsulfamoyl-benzoic acid and potassium hydroxide. The reaction is conducted in an aqueous solution at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(2-N,N-Dimethylsulfamoylphenyl)benzoic acid, 95% is widely used in research laboratories for a variety of applications. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent for the synthesis of carboxylic acids, amines, and other compounds. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXFGLFCPPFSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

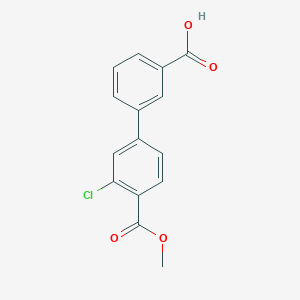




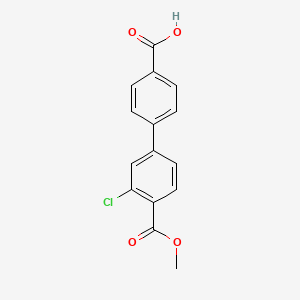

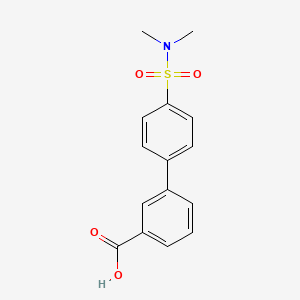
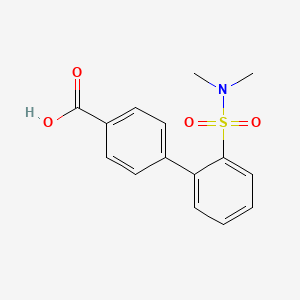

![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)

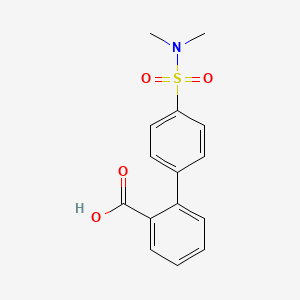
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)